2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester
Overview
Description
2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 g/mol . This compound is used in various chemical reactions, particularly in the field of organic synthesis, due to its unique reactivity and stability .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves transformations of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The affected biochemical pathways involve the transformation of the boronic ester moiety into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . This process is part of asymmetric synthesis, a field that has seen a large expansion in routes to obtain enantioenriched organoboron compounds .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 26612 .
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action environment of the compound can influence its action, efficacy, and stability. For instance, the compound’s synthetic utility can be tempered by air and moisture sensitivity . It’s also worth noting that the compound has a storage temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-6-methoxy-4-methylphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester is utilized in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Drug Discovery: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and methoxy substituents.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar but lacks the fluoro and methyl substituents.
2-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the methoxy and methyl substituents.
Uniqueness
2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWMNJWJJHRXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135367 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-46-8 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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